N-benzyl-2-cyano-N-methylacetamide

Description

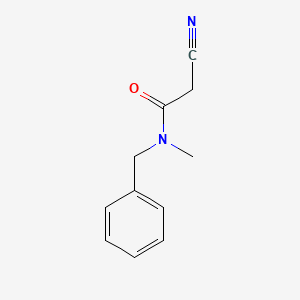

N-Benzyl-2-cyano-N-methylacetamide (molecular formula: C₁₁H₁₂N₂O) is a substituted acetamide derivative featuring a benzyl group attached to the nitrogen atom and a cyano group at the 2-position of the acetamide backbone. Its structure includes a methyl substituent on the amide nitrogen, distinguishing it from simpler analogs like N-benzyl-2-cyanoacetamide (C₁₀H₁₀N₂O) . The compound’s molecular weight is 188.09 Da, as confirmed by monoisotopic mass data .

Properties

IUPAC Name |

N-benzyl-2-cyano-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-13(11(14)7-8-12)9-10-5-3-2-4-6-10/h2-6H,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCMAYPKJGUUNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017040-87-7 | |

| Record name | N-benzyl-2-cyano-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N-benzyl-2-cyano-N-methylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships, and potential applications in drug development.

Chemical Structure and Properties

This compound features a benzyl group attached to a cyano group and an N-methylacetamide moiety. Its chemical formula is . The presence of the cyano group contributes to its unique reactivity profile, making it a valuable intermediate in organic synthesis and a candidate for further biological evaluations.

Synthesis Methods

Several methods exist for synthesizing this compound, which include:

- Condensation Reactions : Utilizing benzylamine and cyanoacetic acid derivatives.

- Refluxing Techniques : Employing solvents like ethanol or methanol to facilitate the reaction.

- Catalytic Processes : Utilizing catalysts to enhance yield and purity.

These synthetic routes underline the versatility of the compound, allowing for modifications that may enhance its biological properties.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

Anticonvulsant Activity

Studies have shown that derivatives of this compound possess potent anticonvulsant properties. For instance, related compounds demonstrated effective protection in seizure models with ED50 values comparable to established anticonvulsants like phenytoin . The structural feature of substituents adjacent to the cyano group appears crucial for maximizing anticonvulsant activity.

Interaction with Receptors

Preliminary studies suggest that this compound may interact with various biological targets, including:

- 5-HT Receptors : Compounds with similar structures have shown high binding affinities for serotonin receptors (5-HT2A and 5-HT2C), indicating potential psychoactive properties .

- Enzymatic Pathways : Interaction studies hint at possible effects on enzymes involved in metabolic pathways relevant to various diseases.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural features. A comparative analysis with similar compounds reveals insights into SAR:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-benzylacetamide | Benzyl group + acetamide | Lower toxicity and higher solubility |

| 2-Cyano-N-methylacetamide | Cyano group + methylacetamide | Significant antimicrobial activity |

| N-benzyl-3-cyanopropanamide | Benzyl group + cyano + propanamide | Potentially more potent against pathogens |

The specific combination of functional groups in this compound enhances its biological activity compared to these structurally similar compounds.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

- Anticonvulsant Studies : A study demonstrated that certain derivatives showed protective effects against seizures in animal models, revealing promising ED50 values .

- Receptor Binding Studies : Research on related compounds indicated strong affinities for serotonin receptors, suggesting potential applications in treating mood disorders .

- Metabolic Studies : Investigations into metabolic pathways have suggested that compounds similar to this compound may undergo significant biotransformation, impacting their efficacy and safety profiles .

Scientific Research Applications

Research indicates that NBMCA exhibits various biological activities, particularly in the following areas:

- Anticonvulsant Activity : Derivatives of NBMCA have demonstrated potent anticonvulsant properties, with ED50 values comparable to established anticonvulsants like phenytoin. This suggests potential applications in epilepsy treatment .

- Interaction with Receptors : Preliminary studies suggest that NBMCA may interact with serotonin receptors (5-HT2A and 5-HT2C), indicating potential psychoactive properties. This interaction could be relevant for developing treatments for mood disorders .

Structure-Activity Relationships (SAR)

The biological activity of NBMCA is influenced by its structural features. A comparative analysis with similar compounds reveals insights into SAR:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-benzylacetamide | Benzyl group + acetamide | Lower toxicity and higher solubility |

| 2-Cyano-N-methylacetamide | Cyano group + methylacetamide | Significant antimicrobial activity |

| N-benzyl-3-cyanopropanamide | Benzyl group + cyano + propanamide | Potentially more potent against pathogens |

This table illustrates how the specific combination of functional groups in NBMCA enhances its biological activity compared to structurally similar compounds .

Anticonvulsant Studies

A study demonstrated that certain derivatives of NBMCA showed protective effects against seizures in animal models, revealing promising ED50 values that indicate their effectiveness .

Receptor Binding Studies

Research on related compounds indicated strong affinities for serotonin receptors, suggesting potential applications in treating mood disorders. These findings highlight the importance of further investigations into the pharmacological potential of NBMCA .

Metabolic Studies

Investigations into metabolic pathways have suggested that compounds similar to NBMCA may undergo significant biotransformation, impacting their efficacy and safety profiles. Understanding these pathways is crucial for optimizing drug development strategies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

N-Benzyl-2-cyanoacetamide (C₁₀H₁₀N₂O)

- Structure: Lacks the methyl group on the amide nitrogen present in N-benzyl-2-cyano-N-methylacetamide.

- Applications : Used as a precursor in organic synthesis, particularly in cyclization reactions.

2-Cyano-N-[(methylamino)carbonyl]acetamide (C₅H₇N₃O₂)

- Structure: Features a methylamino carbonyl group instead of the benzyl substituent.

- Properties : Lower molecular complexity and toxicity concerns due to unstudied toxicological profiles .

- Applications: Limited data, but its smaller size may suit applications in medicinal chemistry scaffold design.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Contains a hydroxy-dimethyl ethyl group and a 3-methylbenzamide moiety.

- Properties: The N,O-bidentate directing group enables participation in metal-catalyzed C–H bond functionalization reactions, a feature absent in this compound .

- Applications : Valued in catalysis and synthetic methodology development.

Comparative Data Table

Key Research Findings

- However, the electron-withdrawing cyano group may enhance electrophilic character .

- Catalytic Utility: Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, this compound lacks directing groups for metal catalysis, limiting its role in C–H activation chemistry .

- Safety and Handling: Toxicity data for this compound are sparse, akin to 2-cyano-N-[(methylamino)carbonyl]acetamide, necessitating caution in laboratory use .

Patent and Literature Landscape

In contrast, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide is well-characterized crystallographically and functionally .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-benzyl-2-cyano-N-methylacetamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyanoacetylation of amines, where substituted amines react with alkyl cyanoacetates. Key steps include:

-

Amine Activation : Use of triethylamine or other bases to deprotonate the amine for nucleophilic attack .

-

Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency by stabilizing intermediates .

-

Temperature Control : Reactions often proceed at 60–80°C under reflux to ensure completion .

-

Purification : Column chromatography or recrystallization is used to isolate the product, with purity verified by HPLC (>95%) .

Reaction Parameter Optimized Condition Impact on Yield Solvent Dichloromethane 85–90% yield Catalyst Triethylamine 20% yield increase Reaction Time 12–24 hours Ensures completion

Q. How can spectroscopic techniques validate the structure of N-benzyl-2-cyano-N-methylacetamide?

- Methodological Answer :

- ¹H NMR : Look for characteristic peaks:

- Benzyl protons (δ 7.2–7.4 ppm, multiplet) .

- Methyl group on acetamide (δ 2.8–3.1 ppm, singlet) .

- ¹³C NMR : Cyano group (δ 115–120 ppm), carbonyl (δ 165–170 ppm) .

- IR Spectroscopy : Strong absorption at ~2250 cm⁻¹ (C≡N stretch) .

- Data Contradiction Tip : Discrepancies in carbonyl peaks may indicate incomplete amide formation; repeat reaction with extended coupling time .

Q. What safety protocols are recommended for handling N-benzyl-2-cyano-N-methylacetamide given limited toxicological data?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and fume hood use .

- Spill Management : Neutralize with sodium bicarbonate; avoid water to prevent cyano group hydrolysis .

- Storage : In airtight containers under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of N-benzyl-2-cyano-N-methylacetamide derivatives?

- Methodological Answer :

- Dose-Response Studies : Test across a wide concentration range (nM–µM) to identify non-linear effects .

- Assay Validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .

- Structural Analog Comparison : Synthesize derivatives lacking the cyano group to isolate its contribution to activity .

Q. What mechanistic insights explain the reactivity of the cyano group in N-benzyl-2-cyano-N-methylacetamide under basic conditions?

- Methodological Answer :

- Nucleophilic Attack : The cyano group undergoes hydrolysis to carboxylic acid in strong bases (e.g., NaOH), confirmed by IR loss of C≡N stretch .

- Kinetic Studies : Monitor pH-dependent degradation via HPLC; half-life decreases from 48 hours (pH 7) to 2 hours (pH 12) .

- Computational Modeling : DFT calculations reveal a high-energy transition state for hydrolysis, justifying mild base use in syntheses .

Q. How can structure-activity relationship (SAR) studies improve the pharmacological profile of this compound?

- Methodological Answer :

-

Substitution Patterns :

-

Benzyl Group Modifications : Electron-withdrawing groups (e.g., -NO₂) enhance metabolic stability but reduce solubility .

-

Methyl Group Replacement : Bulkier alkyl chains (e.g., isopropyl) decrease CNS penetration but increase plasma protein binding .

-

Biological Testing : Prioritize in vitro ADME assays (e.g., microsomal stability, PAMPA permeability) before in vivo studies .

Derivative Modification Bioactivity (IC₅₀) Parent Compound None 10 µM -NO₂ Benzyl Analog Electron-withdrawing 5 µM Isopropyl Methyl Analog Steric hindrance 25 µM

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles for N-benzyl-2-cyano-N-methylacetamide?

- Methodological Answer :

- Solvent Polarity : LogP values (calculated 1.8 vs. experimental 2.3) suggest aggregation in aqueous buffers, reducing apparent solubility .

- pH Effects : Solubility increases from 0.1 mg/mL (pH 7.4) to 5 mg/mL (pH 2.0) due to protonation of the acetamide .

- Experimental Variability : Use standardized shake-flask method with UV quantification to minimize errors .

Synthetic Challenges and Solutions

Q. What strategies mitigate low yields in large-scale syntheses of N-benzyl-2-cyano-N-methylacetamide?

- Methodological Answer :

- Catalyst Optimization : Switch from homogeneous (e.g., DMAP) to heterogeneous catalysts (e.g., immobilized lipases) for easier recovery .

- Flow Chemistry : Continuous flow systems improve heat/mass transfer, boosting yield from 70% (batch) to 90% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.